molecular formula C8H3N3O4 B12349076 6-Nitrophthalazine-1,4-dione

6-Nitrophthalazine-1,4-dione

Cat. No.: B12349076
M. Wt: 205.13 g/mol
InChI Key: OLUQIQGNXOKDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its diverse applications in scientific research It is a derivative of phthalazine and is characterized by the presence of a nitro group at the 6th position and a dihydrophthalazine-1,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the nitration of 2,3-dihydrophthalazine-1,4-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound with high purity .

Industrial Production Methods

Industrial production of 6-nitro-2,3-dihydrophthalazine-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitro-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2,3-dihydrophthalazine-1,4-dione stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C8H3N3O4

Molecular Weight

205.13 g/mol

IUPAC Name

6-nitrophthalazine-1,4-dione

InChI

InChI=1S/C8H3N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H

InChI Key

OLUQIQGNXOKDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.